1-({2-[(5-Nitroquinolin-8-yl)amino]ethyl}amino)propan-2-ol
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Overview
Description
1-({2-[(5-Nitroquinolin-8-yl)amino]ethyl}amino)propan-2-ol is an organic compound belonging to the class of nitroquinolines and derivatives. These compounds contain a nitro group attached to a quinoline moiety.
Preparation Methods
The synthesis of 1-({2-[(5-Nitroquinolin-8-yl)amino]ethyl}amino)propan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with quinoline derivatives and appropriate amines.
Reaction Conditions: The reaction conditions often involve the use of solvents like ethanol or methanol, with the addition of catalysts such as palladium or nickel to facilitate the reaction.
Industrial Production: Industrial production methods may involve large-scale reactors and continuous flow processes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-({2-[(5-Nitroquinolin-8-yl)amino]ethyl}amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the nitro group to an amino group.
Scientific Research Applications
1-({2-[(5-Nitroquinolin-8-yl)amino]ethyl}amino)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes and pathways.
Industry: The compound is used in the production of dyes, catalysts, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-({2-[(5-Nitroquinolin-8-yl)amino]ethyl}amino)propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as serine/threonine-protein kinase Chk1, which plays a role in cell cycle regulation.
Pathways Involved: By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
1-({2-[(5-Nitroquinolin-8-yl)amino]ethyl}amino)propan-2-ol can be compared with other similar compounds:
Properties
IUPAC Name |
1-[2-[(5-nitroquinolin-8-yl)amino]ethylamino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-10(19)9-15-7-8-16-12-4-5-13(18(20)21)11-3-2-6-17-14(11)12/h2-6,10,15-16,19H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYGLWXLOXYFWLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCNC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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